Benzyl 4-[(3-aminopropyl)amino]piperidine-1-carboxylate dihydrochloride
Overview
Description
“Benzyl 4-[(3-aminopropyl)amino]piperidine-1-carboxylate dihydrochloride” is a chemical compound with the CAS Number: 936129-66-7 . It has a linear formula of C16H27Cl2N3O2 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, piperidones, which are precursors to the piperidine ring, have been synthesized using various catalysts . These piperidones possess a wide range of bioactivities .Molecular Structure Analysis
The compound has a molecular weight of 364.31 . Its IUPAC name is benzyl 4-[(3-aminopropyl)amino]-1-piperidinecarboxylate dihydrochloride . The InChI code for the compound is 1S/C16H25N3O2.2ClH/c17-9-4-10-18-15-7-11-19(12-8-15)16(20)21-13-14-5-2-1-3-6-14;;/h1-3,5-6,15,18H,4,7-13,17H2;2*1H .Physical and Chemical Properties Analysis
The compound has a melting point of 208 - 210 . It is solid in physical form .Scientific Research Applications
1. Synthesis and Chemical Properties
- Preparation of Piperidines: The compound is involved in the preparation of various piperidines. For instance, it has been used in the synthesis of 2,3,4-trisubstituted piperidines through a formal hetero-ene reaction of amino acid derivatives, where benzyl-protected imines are cyclized diastereoselectively (Laschat, Fröhlich, & Wibbeling, 1996).
- Palladium-catalyzed Reactions: The compound has been used in palladium-catalyzed CH functionalization, a process significant in medicinal chemistry synthesis, particularly as a Serine palmitoyl transferase enzyme inhibitor (Magano, Kiser, Shine, & Chen, 2014).
2. Medicinal Chemistry and Drug Development
- Antibacterial and Antifungal Activities: Derivatives of benzyl 4-[(3-aminopropyl)amino]piperidine-1-carboxylate have been studied for their antibacterial and antifungal activities. For instance, some benzofuro[3,2‐d]pyrimidines, synthesized using similar compounds, showed promising antimicrobial properties (Bodke & Sangapure, 2003).
- Synthesis of Nonlinear Optical (NLO) Chromophores: The compound has been used in the synthesis of protected ω-secondary amino carboxylic acid monomers containing NLO chromophores, which have potential applications in materials science (Huang, Zhang, Dalton, & Weber, 2000).
3. Organic Synthesis and Catalysis
- Catalytic Properties in Coupling Reactions: The compound's derivatives have been studied for their catalytic properties in Suzuki–Miyaura coupling reactions, a critical process in organic synthesis (Kilic, Yilmaz, Ulusoy, & Taş, 2008).
- Synthesis of Spiropiperidine Lactam Inhibitors: It has been utilized in the synthesis of spiropiperidine lactam-based acetyl-CoA carboxylase inhibitors, highlighting its role in the development of novel therapeutic agents (Huard et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
benzyl 4-(3-aminopropylamino)piperidine-1-carboxylate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2.2ClH/c17-9-4-10-18-15-7-11-19(12-8-15)16(20)21-13-14-5-2-1-3-6-14;;/h1-3,5-6,15,18H,4,7-13,17H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVNVNOHHAGUNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NCCCN)C(=O)OCC2=CC=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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